molecular formula C19H16N2O2S2 B2878211 N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922901-90-4

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2878211
CAS No.: 922901-90-4
M. Wt: 368.47
InChI Key: ZXTJGADOMBVFQL-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound that features a unique indeno-thiazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both thiazole and indene moieties in its structure suggests it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:

  • Formation of the Indeno[1,2-d]thiazole Core

      Starting Materials: Indene and thioamide.

      Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the indeno-thiazole ring system.

  • Thioether Formation

      Starting Materials: 4-methoxyphenyl thiol and a suitable acylating agent.

      Reaction Conditions: Thiol-ene reaction or nucleophilic substitution to introduce the 4-methoxyphenylthio group.

  • Acetamide Formation

      Starting Materials: The intermediate from the previous step and acetic anhydride or acetyl chloride.

      Reaction Conditions: Amidation reaction under mild heating.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate heating.

      Products: Oxidized derivatives of the thiazole or indene rings.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically performed at room temperature or under mild heating.

      Products: Reduced forms of the thiazole or indene rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives at various positions on the indeno-thiazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Catalysts: Palladium, platinum, or other transition metals for specific reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Antimicrobial Agents: Investigated for potential antimicrobial properties.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Cancer Research: Explored for its cytotoxic effects on cancer cells.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-d]thiazole Derivatives: Compounds with similar core structures but different substituents.

    Thioacetamides: Compounds with similar functional groups but different core structures.

Uniqueness

    Structural Features: The combination of indeno-thiazole and 4-methoxyphenylthio groups is unique.

    Biological Activity: May exhibit distinct biological activities compared to other similar compounds.

Conclusion

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest due to its unique structure and potential applications across various scientific fields

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-23-13-6-8-14(9-7-13)24-11-17(22)20-19-21-18-15-5-3-2-4-12(15)10-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTJGADOMBVFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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